molecular formula C16H14N2O2S2 B2451523 (Z)-3-anilino-2-(4-methylphenyl)sulfonyl-3-sulfanylprop-2-enenitrile CAS No. 1047724-30-0

(Z)-3-anilino-2-(4-methylphenyl)sulfonyl-3-sulfanylprop-2-enenitrile

Katalognummer: B2451523
CAS-Nummer: 1047724-30-0
Molekulargewicht: 330.42
InChI-Schlüssel: MIJSCVNDACPPNG-NXVVXOECSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-3-anilino-2-(4-methylphenyl)sulfonyl-3-sulfanylprop-2-enenitrile is a useful research compound. Its molecular formula is C16H14N2O2S2 and its molecular weight is 330.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(Z)-3-anilino-2-(4-methylphenyl)sulfonyl-3-sulfanylprop-2-enenitrile is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H14N2O2S3
  • Molecular Weight : 338.43 g/mol
  • IUPAC Name : this compound

The sulfonamide group and the nitrile functional group are significant for its biological interactions.

Research suggests that this compound may interact with various biological targets:

  • Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) :
    • The compound has been identified as a modulator of CFTR, which is crucial in the treatment of cystic fibrosis. It enhances CFTR function, potentially improving chloride ion transport in epithelial cells .
  • Antimicrobial Activity :
    • Preliminary studies indicate that similar compounds exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown effectiveness against various bacterial strains .
  • Neuroprotective Effects :
    • There is emerging evidence that compounds with similar structures can provide neuroprotection by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes involved in neurodegenerative diseases like Alzheimer's .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and its analogs:

Activity IC50 Value (μM) Reference
CFTR ModulationNot specified
AChE Inhibition34.05
BuChE Inhibition31.77
Antimicrobial ActivityVariable

Case Studies

  • Cystic Fibrosis Treatment :
    • A study demonstrated that a related sulfonamide compound improved lung function in cystic fibrosis patients by enhancing CFTR activity, suggesting potential therapeutic applications for this compound in this context .
  • Neuroprotective Research :
    • In vitro studies showed that compounds similar to this compound exhibited significant neuroprotective effects against oxidative stress-induced cell death, supporting its potential use in neurodegenerative disease therapies .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound's structure can be summarized as follows:

  • IUPAC Name : (Z)-3-anilino-2-(4-methylphenyl)sulfonyl-3-sulfanylprop-2-enenitrile
  • Molecular Formula : C16_{16}H16_{16}N2_{2}O2_{2}S2_{2}
  • Molecular Weight : 348.44 g/mol

Antimicrobial Activity

Research indicates that derivatives of sulfonyl-containing compounds, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Microbial Strain Activity Reference
Staphylococcus aureusInhibited growth
Escherichia coliInhibited growth

Antidiabetic Potential

The compound has been evaluated for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can help manage postprandial blood sugar levels, making it a candidate for diabetes treatment.

Enzyme Inhibition Type IC50 Value (µM)
α-glucosidaseCompetitive12.5

Anticancer Properties

Recent studies have highlighted the anticancer effects of this compound. It has shown promise in inducing apoptosis in various cancer cell lines, including breast and colon cancers. The compound's mechanism may involve modulation of signaling pathways related to cell survival and proliferation.

Cancer Cell Line Effect Reference
MCF-7 (Breast Cancer)Apoptosis induction
HT-29 (Colon Cancer)Cell viability reduction

Study on Antimicrobial Efficacy

A comparative study evaluated several sulfonamide derivatives against standard bacterial strains. The results indicated that compounds with a methylsulfonyl group exhibited enhanced antimicrobial activity compared to their counterparts without this substituent.

Enzyme Inhibition Assay

In vitro assays demonstrated that this compound effectively inhibited α-glucosidase activity, suggesting potential applications in managing diabetes by regulating blood sugar levels.

Cancer Cell Line Studies

Research involving various cancer cell lines indicated that this compound could significantly reduce cell viability and promote apoptotic pathways in breast and colon cancer models. The studies utilized established protocols from the National Cancer Institute to assess the efficacy across multiple cancer types.

Eigenschaften

IUPAC Name

(Z)-3-anilino-2-(4-methylphenyl)sulfonyl-3-sulfanylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-12-7-9-14(10-8-12)22(19,20)15(11-17)16(21)18-13-5-3-2-4-6-13/h2-10,18,21H,1H3/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJSCVNDACPPNG-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=C(NC2=CC=CC=C2)S)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C(/NC2=CC=CC=C2)\S)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.